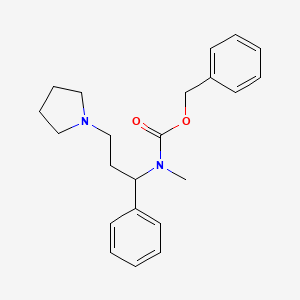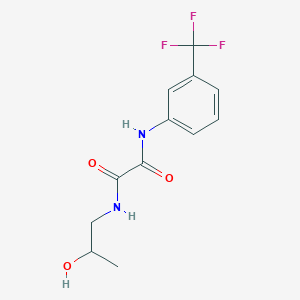
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
概述
描述
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFP or TFPox, is a chemical compound widely used in scientific research. TFPox is a potent inhibitor of serine proteases, a class of enzymes that play critical roles in various biological processes, including blood coagulation, inflammation, and immune response. In
作用机制
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is a reversible inhibitor, meaning that it can be displaced from the active site by excess substrate or other inhibitors.
生化和生理效应
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can lead to the prevention of blood clot formation, which has potential therapeutic applications in the treatment of thrombotic disorders. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the inflammatory response. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been used to study the role of serine proteases in cancer progression and metastasis.
实验室实验的优点和局限性
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is also readily available and can be synthesized in large quantities, making it a cost-effective research tool. However, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has some limitations in lab experiments. It is a reversible inhibitor, which means that its inhibitory effect can be overcome by excess substrate or other inhibitors. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research. One area of interest is the development of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox-based therapeutics for the treatment of thrombotic disorders and inflammatory diseases. Another potential direction is the use of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox in the study of serine proteases involved in cancer progression and metastasis. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can be used as a tool for studying the mechanism of action of other protease inhibitors and the development of new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a valuable research tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool, including its potency and selectivity, availability, and cost-effectiveness. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research, including the development of therapeutics for thrombotic disorders and inflammatory diseases, the study of serine proteases in cancer progression and metastasis, and the development of new protease inhibitors.
科学研究应用
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is widely used in scientific research as a tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to inhibit several serine proteases, including thrombin, factor Xa, and trypsin, among others. By inhibiting these enzymes, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can help researchers understand the role of serine proteases in blood coagulation, inflammation, and immune response.
属性
IUPAC Name |
N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZVKHXMDLZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387810 | |
| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
CAS RN |
433241-66-8 | |
| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


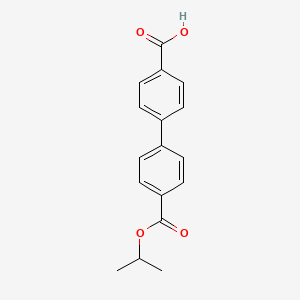
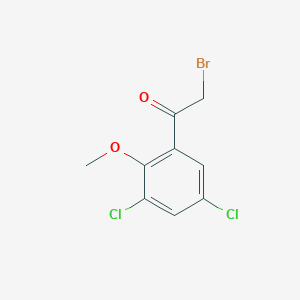
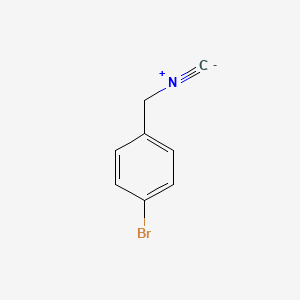
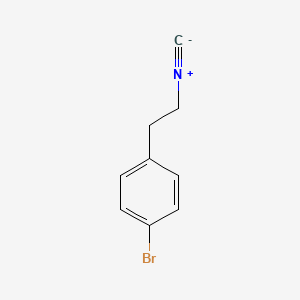
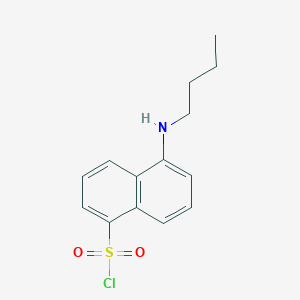
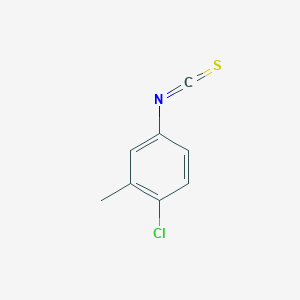
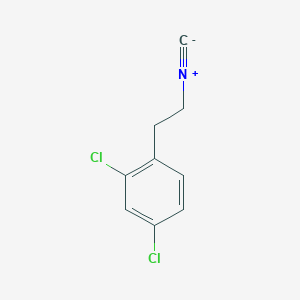
![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)
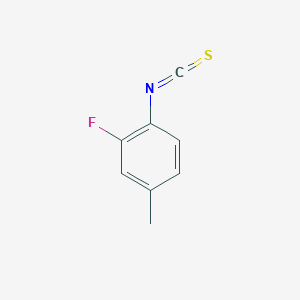
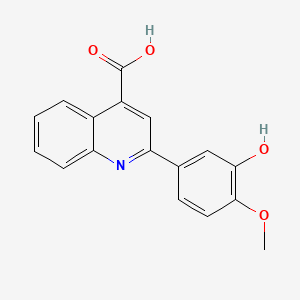
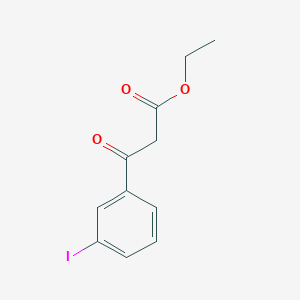
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
